2-Aminopropane-1,3-dithiol hydrochloride
Description
Significance and Interdisciplinary Role in Modern Chemical Science
The significance of 2-aminopropane-1,3-dithiol (B13507485) hydrochloride stems from its hybrid functionality. The presence of two thiol (-SH) groups, known for their nucleophilicity and ability to coordinate with metal ions, makes this compound a potent chelating agent. wikipedia.org This property is of interest in coordination chemistry and in the development of systems for metal ion sequestration. The dithiol moiety is analogous to well-established chelating agents like dimercaprol (B125519) and dimercaptosuccinic acid, which are known for their ability to bind heavy metals. wikipedia.org
In organic synthesis, 2-aminopropane-1,3-dithiol serves as a valuable precursor. Dithiols are known to react with aldehydes and ketones to form 1,3-dithianes, which are important protecting groups and can be used in umpolung chemistry to reverse the polarity of the carbonyl carbon. wikipedia.orgtaylorandfrancis.com The additional amino group provides another site for chemical modification, allowing for the synthesis of complex heterocyclic structures or for its attachment to larger molecular scaffolds.
The compound's structure is also relevant to materials science. Thiols are widely used to form self-assembled monolayers (SAMs) on noble metal surfaces, such as gold. The two thiol groups in 2-aminopropane-1,3-dithiol can form strong, bidentate linkages to the surface, creating stable and well-ordered films. researchgate.net The free amino group can then be used to further functionalize the surface, for instance, by attaching biomolecules or other active substances.
In the context of biochemistry, dithiols like dithiothreitol (B142953) (DTT) are extensively used as reducing agents to prevent the oxidation of cysteine residues in proteins and to break disulfide bonds. wikipedia.orgsigmaaldrich.com The 1,3-dithiol structure of 2-aminopropane-1,3-dithiol suggests it could perform a similar role in biological systems, protecting proteins and other biomolecules from oxidative damage. taylorandfrancis.com
Overview of Dithiol and Aminothiol (B82208) Architectures in Academic Investigations
To fully appreciate the role of 2-aminopropane-1,3-dithiol hydrochloride, it is useful to understand the broader classes of dithiol and aminothiol compounds to which it belongs.
Dithiol Architectures
Dithiols are organic compounds that feature two sulfhydryl (-SH) functional groups. wikipedia.org Their chemical behavior is largely dictated by the relative positions of these two groups on the carbon skeleton. wikipedia.org
1,2-Dithiols: With thiol groups on adjacent carbons, these compounds, such as ethane-1,2-dithiol, are effective in protecting aldehydes and ketones as 1,3-dithiolanes. wikipedia.org They are also used as chelating agents for heavy metals. wikipedia.org
1,3-Dithiols: 2-Aminopropane-1,3-dithiol belongs to this class, with propane-1,3-dithiol as the parent compound. wikipedia.org These are commonly used to form 1,3-dithianes, which are key intermediates in organic synthesis, notably in the Corey-Seebach reaction. wikipedia.orgtaylorandfrancis.com
1,4-Dithiols: Dithiothreitol (DTT), or Cleland's reagent, is a prominent example. wikipedia.org It is a powerful reducing agent in biochemistry because its oxidation leads to the formation of a stable six-membered ring containing a disulfide bond. wikipedia.org
Dithiols are generally more acidic than their alcohol counterparts and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com Their propensity for oxidation to disulfides is a key feature of their chemistry, particularly in biological contexts. masterorganicchemistry.com
Aminothiol Architectures
Aminothiols are bifunctional molecules containing both an amine and a thiol group. nih.gov This combination imparts unique properties that are exploited in medicinal chemistry and biochemistry.
The most well-known aminothiol is the naturally occurring amino acid cysteine. researchgate.net The thiol group of cysteine is highly nucleophilic and plays a critical role in the catalytic activity of many enzymes. researchgate.net The ability of two cysteine residues to oxidize and form a disulfide bond is fundamental to the tertiary and quaternary structures of proteins. masterorganicchemistry.com
Synthetic aminothiols have been extensively investigated as radioprotective agents. nih.gov The hypothesis behind their function is that the amine group, being protonated at physiological pH, can associate with the negatively charged phosphate (B84403) backbone of DNA. nih.gov This brings the thiol group into close proximity, where it can scavenge harmful free radicals generated by ionizing radiation before they can damage the DNA. nih.gov Homocysteine is another biologically important aminothiol, and its levels in plasma, along with cysteine, are crucial for maintaining the body's antioxidant balance. nih.gov The reaction of aminothiols with aminonitriles has also been proposed as a key step in the prebiotic formation of peptides. mdpi.com
| Compound Class | Key Structural Feature | Prominent Example | Primary Area of Investigation |
| 1,2-Dithiol | Two thiol groups on adjacent carbons | Ethane-1,2-dithiol | Chelation, Protecting groups wikipedia.org |
| 1,3-Dithiol | Two thiol groups separated by one carbon | Propane-1,3-dithiol | Organic synthesis (Umpolung) wikipedia.org |
| 1,4-Dithiol | Two thiol groups separated by two carbons | Dithiothreitol (DTT) | Biochemistry (Reducing agent) wikipedia.org |
| Aminothiol | Contains both amine and thiol groups | Cysteine | Biochemistry, Radioprotection nih.govresearchgate.net |
Structure
3D Structure of Parent
Properties
CAS No. |
26690-92-6 |
|---|---|
Molecular Formula |
C3H10ClNS2 |
Molecular Weight |
159.7 g/mol |
IUPAC Name |
2-aminopropane-1,3-dithiol;hydrochloride |
InChI |
InChI=1S/C3H9NS2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H |
InChI Key |
WGJSMXJPSFEYSR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CS)N)S.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Synthesis Strategies for 2 Aminopropane 1,3 Dithiol Hydrochloride
Elucidation of Established Synthetic Pathways from Precursors
Benzyl (B1604629) Protection Strategies in Dithiol Synthesis
To prevent unwanted side reactions with the amine functionality during the conversion of hydroxyl groups, a protection strategy is essential. Benzyl groups (Bn) are commonly employed for the protection of amines due to their relative stability under various reaction conditions and the availability of reliable deprotection methods. cdnsciencepub.comnih.gov
In the synthesis of the dithiol target, the amino group of serinol is first protected via dibenzylation. This is typically achieved by reacting 2-aminopropane-1,3-diol with benzyl bromide in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), in a suitable solvent like ethanol. The mixture is refluxed for an extended period, often around 16 hours, to drive the reaction to completion. This step yields 2-(dibenzylamino)propane-1,3-diol (B1311689) with high purity, often obviating the need for chromatographic purification. cdnsciencepub.com The resulting tertiary amine is significantly less nucleophilic and less prone to react with reagents used in subsequent steps.
Synthetic Routes Originating from 2-Aminopropane-1,3-diol (Serinol) Derivatives
With the amino group protected, the focus shifts to the conversion of the two primary hydroxyl groups into thiols. A robust method for this transformation begins with the reaction of the protected intermediate, 2-(dibenzylamino)propane-1,3-diol, with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). cdnsciencepub.com This reaction, typically performed in a solvent like dichloromethane (B109758) (DCM), converts the diol into a cyclic thiocarbonate. This intermediate is a crucial step towards introducing sulfur into the molecule. The reaction proceeds efficiently at room temperature under an inert atmosphere. cdnsciencepub.com
Multistep Reaction Sequences for Dithiol Generation
The synthesis of the final dithiol from the cyclic thiocarbonate intermediate involves a hydrolysis step. The serinol-based cyclic thiocarbonate is subjected to acidic hydrolysis under anhydrous conditions. cdnsciencepub.com A solution of anhydrous hydrochloric acid (HCl) in methanol (B129727) is a common reagent for this transformation. The reaction mixture is heated, for instance at 60 °C for 2 hours, under a nitrogen atmosphere to facilitate the ring-opening and formation of the two thiol groups. cdnsciencepub.com
This sequence of reactions—benzylation of the amine, formation of a cyclic thiocarbonate from the diol, and subsequent hydrolysis—constitutes an effective multistep pathway from serinol to a protected form of the target molecule, 2-(dibenzylamino)propane-1,3-dithiol. cdnsciencepub.com To obtain the final target compound, 2-aminopropane-1,3-dithiol (B13507485) hydrochloride, two final conceptual steps would be required: removal of the two benzyl protecting groups from the nitrogen atom and the formation of the hydrochloride salt of the resulting primary amine. Standard procedures for these transformations, such as catalytic hydrogenolysis for debenzylation and treatment with HCl for salt formation, are well-established in organic chemistry. nih.govresearchgate.netresearchgate.net
Methodologies for Stabilization of Thiol Intermediates
Thiols and dithiols are notoriously susceptible to oxidation, where they can readily form disulfides, especially in the presence of oxygen or metal ion catalysts. cdnsciencepub.com Therefore, specific techniques are required to ensure the stability of the thiol intermediates and the final product during synthesis and storage.
Implementation of Inert Atmosphere Techniques
To prevent the oxidative dimerization of thiol groups, it is crucial to exclude oxygen from the reaction environment. This is accomplished by employing inert atmosphere techniques. cdnsciencepub.com Synthetic steps involving the handling of the free dithiol are performed under a nitrogen or argon atmosphere. cdnsciencepub.com This can be achieved using standard laboratory equipment such as Schlenk lines or by conducting the entire experiment within a glovebox. The use of a nitrogen atmosphere is explicitly mentioned in the hydrolysis of the cyclic thiocarbonate to generate the dithiol, highlighting its importance in preserving the integrity of the final product. cdnsciencepub.com
Strategic Application of Chelating Agents to Prevent Degradation
The degradation of dithiol compounds, such as 2-Aminopropane-1,3-dithiol, is often catalyzed by the presence of trace metal ions. Transition metals, even in minute quantities, can facilitate the oxidation of thiol groups (-SH) to form disulfide bridges (-S-S-), leading to the formation of undesired oligomers and polymers. researchgate.netmdpi.com This process can significantly reduce the yield and purity of the target compound during synthesis and storage.
A key strategy to mitigate this degradation is the use of chelating agents. These molecules act by sequestering metal ions, forming stable complexes that prevent the metals from participating in redox reactions. mdpi.comnih.gov Ethylenediaminetetraacetic acid (EDTA) is a widely recognized chelating agent for this purpose. researchgate.netnih.gov By binding to metal ions, EDTA effectively inactivates their catalytic activity, thereby preserving the integrity of the thiol groups. researchgate.net The inclusion of a chelating agent in reaction mixtures and purification buffers is a critical step in handling sensitive thiol compounds. researchgate.net
Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is another reagent that, while being a reducing agent, can also help in preventing metal-catalyzed oxidation without scavenging the metal from certain metal-containing molecules, which can be an advantage in specific synthetic contexts. nih.gov
Table 1: Common Chelating Agents for Thiol Stabilization
| Chelating Agent | Abbreviation | Mechanism of Action |
| Ethylenediaminetetraacetic acid | EDTA | Sequesters divalent and trivalent metal ions, preventing their participation in redox cycling that leads to thiol oxidation. researchgate.netnih.gov |
| meso-2,3-Dimercaptosuccinic acid | DMSA | A dithiol compound itself, it chelates heavy metals and can be used in contexts of metal toxicity. nih.gov |
| 2,3-Dimercapto-1-propanesulfonic acid | DMPS | A water-soluble chelating agent that effectively binds to heavy metals. nih.gov |
| Diethylenetriaminepentaacetic acid | DTPA | A chelating agent with a high affinity for a variety of metal ions. |
This table is generated based on established knowledge of chelating agents and their applications.
Derivatization for Enhanced Synthetic Handling and Intermediate Storage
The high reactivity of thiol groups presents a significant challenge in the multi-step synthesis of molecules like 2-Aminopropane-1,3-dithiol hydrochloride. To overcome this, the thiol groups can be temporarily converted into more stable derivatives, a process known as protection. This strategy prevents unwanted side reactions and degradation during subsequent synthetic steps. nih.govrsc.org
A common and effective derivatization strategy for thiols is their conversion to disulfide bonds. nih.govlibretexts.org This can be achieved through mild oxidation. The resulting disulfide is significantly more stable towards many reaction conditions compared to the free thiol. This protected form can be carried through several synthetic steps and then, at the desired stage, the disulfide bond can be readily cleaved to regenerate the free thiols using a suitable reducing agent. libretexts.org Common reducing agents for this deprotection step include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (TCEP). libretexts.orgthermofisher.com
In addition to disulfide formation, a variety of other thiol-protecting groups can be employed. The choice of protecting group depends on the specific reaction conditions of the subsequent synthetic steps. rsc.org Similarly, the amino group in this compound is also reactive and may require protection, for instance, as a carbamate, to prevent its participation in undesired reactions. rsc.org
The use of photoremovable protecting groups, such as the o-nitrobenzyl group and its analogs, offers an orthogonal strategy for deprotection, allowing for the removal of the protecting group under mild conditions using light, which can be beneficial for sensitive molecules. americanpeptidesociety.org
Table 2: Examples of Thiol-Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions |
| Trityl | Trt | Mild acid |
| Acetamidomethyl | Acm | Mercury(II) or Iodine |
| tert-Butyl | tBu | Strong acid |
| Benzyl | Bzl | Sodium in liquid ammonia |
| 4-Methoxybenzyl | Meb | Strong acid |
| Thio-disulfide exchange | - | Reducing agents (e.g., DTT, TCEP) libretexts.org |
This table is compiled from established principles of protecting group chemistry in organic synthesis. researchgate.net
Reactivity Profiles and Mechanistic Investigations of 2 Aminopropane 1,3 Dithiol Hydrochloride
Redox Chemistry and Disulfide Formation/Reduction Mechanisms
The defining characteristic of 2-aminopropane-1,3-dithiol (B13507485) is its ability to participate in redox reactions, primarily through the interconversion of its dithiol form and the corresponding cyclic disulfide. This process is central to its function as a reducing agent.
The reduction of a disulfide bond by a dithiol like 2-aminopropane-1,3-dithiol proceeds via a two-step thiol-disulfide exchange mechanism. The reaction is initiated by the nucleophilic attack of one of the thiolate anions on the disulfide bridge, forming a mixed disulfide intermediate. This is followed by a rapid intramolecular attack by the second thiolate, leading to the formation of a stable six-membered cyclic disulfide and the release of the reduced thiol. The presence of the amino group can influence the pKa of the thiol groups, thereby affecting the concentration of the reactive thiolate species at a given pH.
Comparative Analysis of Disulfide-Reducing Capacities with Established Reagents
The effectiveness of a dithiol reducing agent is significantly influenced by the pKa values of its thiol groups. A lower pKa results in a higher concentration of the nucleophilic thiolate anion at neutral pH, leading to faster reaction rates. For instance, DTBA, which possesses an amino group, exhibits thiol pKa values approximately one unit lower than those of DTT. acs.org This translates to a significantly faster reduction of disulfide bonds in both small molecules and proteins compared to DTT at physiological pH. acs.org
By analogy, the amino group in 2-aminopropane-1,3-dithiol is expected to lower the pKa of its thiol groups relative to dithiols lacking this feature. This would likely place its reducing power in a range comparable to or potentially greater than DTT, particularly at or below neutral pH.
| Reducing Agent | Structure | Thiol pKa Values | Key Features |
| Dithiothreitol (B142953) (DTT) | HOCH₂-CH(OH)-CH(OH)-CH₂SH | ~9.2, ~10.1 | Standard reducing agent, but less effective at neutral pH due to high pKa. |
| (2S)-2-Aminobutane-1,4-dithiol (DTBA) | HSCH₂-CH(NH₂)-CH₂-CH₂SH | ~8.2, ~9.5 | Lower pKa due to the amino group, leading to enhanced reducing activity at neutral pH. |
| 2-Aminopropane-1,3-dithiol | HSCH₂-CH(NH₂)-CH₂SH | Estimated to be lower than DTT | The proximate amino group is expected to lower thiol pKa, enhancing reducing capacity. |
Data for DTT and DTBA are from published literature; values for 2-Aminopropane-1,3-dithiol are projected based on chemical principles.
Mechanistic Studies on the Stabilization of Free Sulfhydryl Groups
The free sulfhydryl (-SH) groups of 2-aminopropane-1,3-dithiol are susceptible to oxidation, particularly by atmospheric oxygen, which can lead to the formation of the corresponding disulfide. The hydrochloride salt form enhances the stability of the compound by protonating the amino group and, to some extent, the thiol groups, which reduces their nucleophilicity and susceptibility to oxidation.
In solution, the stability of the free sulfhydryl groups is pH-dependent. Under acidic conditions, the equilibrium favors the protonated thiol form, which is less prone to oxidation. As the pH increases, the concentration of the more reactive thiolate anion rises, increasing the rate of oxidation. The intramolecular nature of the disulfide formation from 2-aminopropane-1,3-dithiol is a key stabilizing factor for the reduced state in the context of reversible reactions, as the formation of the six-membered ring is entropically and enthalpically favored.
Nucleophilic Substitution Reactions and Their Scope
The thiol groups of 2-aminopropane-1,3-dithiol are potent nucleophiles, capable of participating in a variety of nucleophilic substitution reactions. The thiolate anion is the active nucleophilic species in these reactions.
One of the most common reactions is the alkylation of the thiol groups with alkyl halides to form thioethers. This proceeds via a typical SN2 mechanism. The presence of two thiol groups allows for di-alkylation. The scope of these reactions is broad and includes a wide range of electrophiles.
The amino group can also act as a nucleophile, leading to potential side reactions. However, under conditions where the thiol is deprotonated and the amine is protonated (i.e., at a pH between the pKa of the thiol and the pKa of the ammonium (B1175870) group), selective reaction at the sulfur atoms can be achieved.
Oxidation Processes and Characterization of Oxidized Products
The primary oxidation product of 2-aminopropane-1,3-dithiol is the cyclic disulfide, 4-amino-1,2-dithiane. This six-membered ring is formed through an intramolecular disulfide bond. The oxidation can be effected by a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and iodine.
Further oxidation can lead to the formation of sulfinic and sulfonic acid derivatives, although harsher conditions are generally required for these transformations. The characterization of the oxidized products would typically involve spectroscopic techniques such as NMR (to observe the disappearance of the -SH protons and shifts in the carbon signals) and mass spectrometry (to confirm the change in molecular weight corresponding to the loss of two hydrogen atoms).
Reaction Kinetics and Thermodynamic Parameters of Key Transformations
Detailed kinetic and thermodynamic parameters for the reactions of 2-aminopropane-1,3-dithiol hydrochloride have not been extensively reported. However, general principles of thiol-disulfide exchange kinetics can be applied.
The rate of disulfide reduction is dependent on several factors, including the pH of the solution (which dictates the concentration of the thiolate), the steric hindrance around the disulfide bond of the substrate, and the redox potential of the dithiol. The thermodynamics of the reaction are governed by the relative stabilities of the dithiol and its cyclic disulfide, as well as the disulfide being reduced and its corresponding thiols. Generally, the formation of a stable, six-membered cyclic disulfide from 2-aminopropane-1,3-dithiol provides a thermodynamic driving force for the reduction of other, less stable disulfide bonds. The equilibrium position of the thiol-disulfide exchange will favor the species with the higher redox potential. libretexts.org
Coordination Chemistry of 2 Aminopropane 1,3 Dithiol Hydrochloride As a Ligand
Ligand Design Principles and Multidenticity in Complex Formation
The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. 2-Aminopropane-1,3-dithiol (B13507485) is an archetypal example of a multidentate ligand, possessing three potential donor atoms: two sulfur atoms from the thiol groups and one nitrogen atom from the amino group. This N,S,S donor set allows it to act as a tridentate chelating agent, binding to a single metal center through all three donor sites.
The chelate effect is a primary principle governing the stability of complexes formed with this ligand. libretexts.org By binding to a metal ion at multiple points, a multidentate ligand like 2-aminopropane-1,3-dithiol forms a significantly more thermodynamically stable complex than would be formed by separate, monodentate ligands with similar donor atoms (e.g., two thiol-containing molecules and one amine-containing molecule). libretexts.org This enhanced stability arises from a favorable entropy change upon chelation. libretexts.org
Synthesis and Spectroscopic Characterization of Metal Complexes
The formation of complexes with 2-aminopropane-1,3-dithiol hydrochloride typically involves the deprotonation of the acidic thiol groups (and the ammonium (B1175870) group) in the presence of a base, followed by reaction with a suitable metal salt.
Complexation with Transition Metal Ions
The synthesis of transition metal complexes with 2-aminopropane-1,3-dithiol can be achieved through several established routes. A common method involves the reaction of the deprotonated ligand (the dithiolate) with a metal halide or acetate (B1210297) in a suitable solvent. wikipedia.orgresearchgate.net For instance, reacting the ligand with nickel(II) chloride or cobalt(II) acetate in an alcoholic or aqueous solution would be expected to yield the corresponding Ni(II) or Co(II) complex.
Another widely used method, particularly for forming organometallic complexes, is the reaction of the dithiol with metal carbonyls. nih.gov For example, the reaction with diiron nonacarbonyl (Fe₂(CO)₉) or triiron dodecacarbonyl (Fe₃(CO)₁₂) is a standard route for synthesizing diiron dithiolato carbonyl complexes, which are of interest as models for the active sites of [FeFe]-hydrogenase enzymes. nih.gov The choice of metal precursor and reaction conditions allows for control over the oxidation state of the metal and the final structure of the complex. wikipedia.orgrsc.org
Elucidation of Coordination Geometries and Structural Features
The coordination geometry of metal complexes containing the 2-aminopropane-1,3-dithiolate ligand is determined by the electronic properties of the metal ion and the steric constraints of the ligand. Given its potential as a tridentate N,S,S ligand, it can facilitate the formation of various geometries. For a six-coordinate metal like Co(III) or Cr(III), two ligands would bind to form a distorted octahedral complex, [M(N,S,S)₂]. For four-coordinate metals like Ni(II) or Pd(II), the complex could adopt a square-planar geometry, a common feature for d⁸ metal dithiolene complexes. riken.jpresearchgate.net
Spectroscopic techniques are crucial for characterizing these complexes, especially when crystals suitable for X-ray diffraction are not available.
Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550 cm⁻¹) and the N-H stretching vibrations from the ligand's IR spectrum is a key indicator of coordination to the metal center through deprotonation. New bands corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations appear at lower frequencies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the complex in solution. researchgate.net Upon coordination, the chemical shifts of the protons and carbons in the ligand backbone change significantly compared to the free ligand. researchgate.netchemicalbook.com The integration and splitting patterns of the NMR signals can help to deduce the symmetry and structure of the complex.
Mass Spectrometry: This technique is used to determine the molecular weight of the complex, confirming its composition.
| Technique | Observation | Interpretation |
| IR Spectroscopy | Disappearance of S-H stretch (~2550 cm⁻¹). Shift in N-H stretches. Appearance of new low-frequency bands. | Deprotonation of thiol groups and coordination to the metal. Formation of M-S and M-N bonds. |
| NMR Spectroscopy | Significant shifts in ¹H and ¹³C signals compared to the free ligand. | Change in the electronic environment of the ligand upon complexation. Provides structural information. |
| Mass Spectrometry | Detection of the molecular ion peak corresponding to the expected formula of the complex. | Confirmation of the mass and composition of the synthesized complex. |
| X-ray Crystallography | Provides precise bond lengths, bond angles, and coordination geometry. | Definitive elucidation of the solid-state structure of the complex. aps.org |
Electronic Structure and Bonding Characteristics within Dithiol-Metal Complexes
The bonding in dithiol-metal complexes is a subject of considerable interest due to the "non-innocent" character of the dithiolate ligand. wikipedia.orgresearchgate.net Unlike "innocent" ligands, where the oxidation state of the metal is clear, dithiolate ligands can exist in different redox states, leading to a delocalized electronic structure where the assignment of a formal oxidation state to the metal can be ambiguous. wikipedia.org
Molecular Orbital (MO) theory provides the most comprehensive model for describing the electronic structure of these complexes. libretexts.orgdalalinstitute.com The interaction between the valence orbitals of the transition metal (nd, (n+1)s, (n+1)p) and the frontier orbitals of the deprotonated 2-aminopropane-1,3-dithiol ligand (primarily the p-orbitals on the sulfur and nitrogen atoms) leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.orgyoutube.com
Bonding Orbitals: These result from the constructive overlap of metal and ligand orbitals and are lower in energy. They are primarily ligand in character and are occupied by the electrons responsible for the metal-ligand bonds. dalalinstitute.comyoutube.com
Non-bonding Orbitals: In many geometries, some metal d-orbitals may not have the correct symmetry to interact with the ligand orbitals. These remain as non-bonding orbitals, localized on the metal, and their energy is similar to that of the original d-orbitals. libretexts.org
Anti-bonding Orbitals: These result from destructive overlap and are higher in energy. They are primarily metal in character and are often the Lowest Unoccupied Molecular Orbitals (LUMO). libretexts.orgyoutube.com
The energy difference between the highest occupied molecular orbital (HOMO) and the LUMO (often corresponding to the gap between non-bonding and anti-bonding d-orbitals) is critically important. This energy gap, Δ, is analogous to the ligand field splitting parameter and determines many of the complex's properties, including its color and magnetic behavior. libretexts.org The delocalized nature of the MOs, with significant contributions from both the metal d-orbitals and the sulfur p-orbitals, is a key feature of dithiol-metal complexes, giving rise to their unique electronic and redox properties. riken.jpacs.org
Reactivity and Stability of Dithiol Coordination Compounds in Various Environments
The stability of coordination compounds can be assessed from both thermodynamic and kinetic perspectives. researchgate.net
Thermodynamic Stability: This refers to the position of the equilibrium for the formation of the complex. Complexes of 2-aminopropane-1,3-dithiol are expected to have high thermodynamic stability due to the chelate effect, as discussed earlier. libretexts.org The strength of the metal-sulfur and metal-nitrogen bonds also contributes significantly. The stability is influenced by the nature of the metal ion (e.g., charge, size) and the pH of the environment, which affects the protonation state of the ligand. researchgate.net
Kinetic Stability: This refers to the rate at which the complex undergoes ligand exchange or decomposition reactions. researchgate.net Complexes that are slow to react are termed "inert," while those that react quickly are "labile." This property is highly dependent on the metal's d-electron configuration. For example, complexes of Cr(III) (d³) and low-spin Co(III) (d⁶) are typically kinetically inert, while those of Mn(II) (d⁵) are often labile.
The reactivity of these complexes is often centered on the metal or the ligand itself. The metal center can undergo redox reactions, facilitated by the dithiolate ligand's ability to stabilize multiple oxidation states. wikipedia.org The coordinated ligand can also exhibit reactivity, such as the deprotonation/protonation of the amine group or oxidative addition reactions at the sulfur atoms, depending on the reaction conditions. The stability in different solvent environments is also a key consideration, as the solvent can sometimes coordinate to the metal or influence the complex's geometry and reactivity. mdpi.com
Exploration of Dithiol-Metal Complexes in Homogeneous and Heterogeneous Catalysis
Transition metal complexes are fundamental to both homogeneous and heterogeneous catalysis, acting as catalysts by providing alternative reaction pathways with lower activation energies. youtube.com
Homogeneous Catalysis: In this mode, the catalyst and reactants are in the same phase, typically a liquid solution. youtube.comyoutube.com The catalytic activity of a metal complex is governed by the ability of the metal center to cycle between different oxidation states and to coordinate and activate substrate molecules. youtube.com Ligands play a crucial role by modulating the steric and electronic properties of the metal center. nih.govnih.gov Complexes of 2-aminopropane-1,3-dithiol are promising candidates for homogeneous catalysis. The "soft" sulfur donors can bind effectively to late transition metals like palladium, platinum, and gold, which are active in a wide range of catalytic C-C and C-heteroatom bond-forming reactions. nih.govnih.gov The ligand's ability to stabilize various metal oxidation states could be key to its function in catalytic cycles. youtube.com
Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants (e.g., a solid catalyst with liquid or gas reactants). youtube.com Dithiol-metal complexes could be used in heterogeneous catalysis by anchoring them to a solid support, such as silica (B1680970) or a polymer resin. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation of the catalyst from the products and potential for recycling. The structural and electronic properties of the immobilized complex would still be the primary drivers of its catalytic performance.
While specific catalytic applications for 2-aminopropane-1,3-dithiol complexes are not yet widely reported, their structural and electronic features, which are analogous to other successful dithiol and amino-ligated catalysts, suggest significant potential in areas like hydrogenation, oxidation, and polymerization reactions. rsc.org
Biochemical Applications and Bio Inspired Research
Potential as a Disulfide-Reducing Agent in Protein and Peptide Systems
The core structural feature of 2-Aminopropane-1,3-dithiol (B13507485) is the vicinal dithiol group, which is characteristic of potent disulfide-reducing agents. Compounds with this motif, such as dithiothreitol (B142953) (DTT) and the more recently developed (2S)-2-aminobutane-1,4-dithiol (dithiobutylamine or DTBA), are widely used in biochemistry to cleave disulfide bonds within and between proteins and peptides. google.com This reduction is crucial for various experimental procedures.
Hypothetical Utility in Facilitating Protein Folding Studies
Disulfide bonds are critical for the stability of many proteins. nih.gov The study of protein folding often requires the initial denaturation and reduction of all disulfide bonds, followed by controlled refolding. A dithiol agent like 2-Aminopropane-1,3-dithiol hydrochloride could theoretically be used in this initial reduction step, allowing the polypeptide chain to be fully unfolded before refolding is initiated. The efficiency of such a process would depend on factors like the redox potential and the pKa of the thiol groups.
Theoretical Application in Peptide Synthesis Methodologies for Disulfide Reduction
In chemical peptide synthesis, cysteine residues are often protected during chain assembly. Following synthesis, these protecting groups must be removed and the correct disulfide bonds formed. A reducing agent could be employed to ensure all cysteine thiols are free before controlled oxidation to form the desired disulfide bridges. While this is a common strategy, the specific use of this compound for this purpose has not been described.
Speculative Investigations into Enzyme Activity Modulation and Protein-Ligand Interactions
The activity of some enzymes is regulated by the redox state of their cysteine residues. nih.gov A dithiol compound could potentially modulate the activity of such enzymes by reducing critical disulfide bonds. For instance, the enzyme protein disulfide isomerase (PDI) contains active sites with dithiol/disulfide groups that are crucial for its function in catalyzing disulfide bond formation and breakage. nih.gov The interaction of a novel dithiol with such enzymes would be a subject for basic research.
Theoretical Interrogation of Biochemical Pathways through Specific Dithiol Interactions
Cellular metabolic pathways, such as those involved in the production of 1,3-propanediol (B51772) in certain microorganisms, are mapped and studied using a variety of techniques, including proteomics. nih.gov While not directly related to the function of an external reducing agent, the study of metabolic pathways involving thiol-containing molecules is an active area of research. A labeled version of a compound like 2-Aminopropane-1,3-dithiol could theoretically be used to probe pathways involving thiol-disulfide exchange, but no such studies have been published.
Prospective Design and Synthesis of Derivatized Forms for Biochemical Probes and Bioconjugates
The chemical structure of 2-Aminopropane-1,3-dithiol, containing both amine and thiol functionalities, makes it a candidate for chemical modification to create biochemical probes or bioconjugates. For example, the amine group could be functionalized with a fluorescent tag or a reactive group for cross-linking to other molecules. The synthesis of derivatives of related compounds, such as 2-substituted 2-aminopropane-1,3-diols, has been reported for the development of bioactive molecules. nih.gov Similar strategies could theoretically be applied to 2-Aminopropane-1,3-dithiol, but there is no literature describing the synthesis or application of such derivatives. The development of novel disulfides for specific biological applications, such as glycosyl thiazolyl disulfides, highlights the interest in creating new tools for chemical biology. mdpi.com
Materials Science and Polymer Chemistry Applications
Role as a Fundamental Building Block in the Synthesis of Complex Organic Molecules
The presence of a primary amine and two thiol groups on a propane (B168953) backbone makes 2-aminopropane-1,3-dithiol (B13507485) hydrochloride a valuable precursor for the synthesis of diverse and complex organic molecules, particularly heterocyclic compounds. The reactivity of these functional groups allows for their participation in various cyclization and condensation reactions.
For instance, the amino group can readily react with carbonyl compounds to form Schiff bases, which can then undergo further intramolecular reactions with the thiol groups to yield five- or six-membered heterocyclic rings containing both nitrogen and sulfur atoms. Similarly, the thiol groups can react with a variety of electrophiles, such as alkyl halides or acid chlorides, to form new carbon-sulfur bonds, leading to the construction of more elaborate molecular architectures.
The synthesis of 2-thioxo-1,3-dithiol-carboxamides, for example, has been achieved by coupling 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid with various amino acids. nih.gov This process involves the formation of amide bonds and highlights the utility of dithiol compounds in creating complex molecules with potential biological activity. nih.gov While not a direct use of 2-aminopropane-1,3-dithiol, this demonstrates the synthetic potential of the dithiol motif in conjunction with amino functionalities.
Furthermore, research into the synthesis of 2-substituted 2-aminopropane-1,3-diols has shown their utility as a platform for creating a variety of functional cyclic carbonate monomers. rsc.orgnih.gov This underscores the versatility of the aminodiol and, by extension, the aminodithiol structure as a starting point for more complex molecules. The general synthetic route often involves the chemoselective reaction of the amino group with electrophiles, followed by cyclization. rsc.org
Integration into Polymer Architectures for Functionalization
The functionalization of polymers is crucial for tailoring their properties for specific applications. The dual functionality of 2-aminopropane-1,3-dithiol hydrochloride allows for its integration into polymer backbones or as pendant groups, thereby introducing reactive sites for further modification.
One common method for polymer functionalization is through "thiol-ene" click chemistry, a highly efficient and specific reaction between a thiol and an alkene. nih.gov Porous polymer monoliths, for example, have been functionalized by reacting thiol-containing monoliths with methacrylate (B99206) "ene" monomers. nih.gov In this context, this compound could be used to introduce thiol groups onto a polymer that has been previously functionalized with "ene" reactive groups. The remaining amino group would then be available for subsequent reactions, allowing for the attachment of other molecules, such as bioactive compounds or other polymers.
The synthesis of thiol-functional polymer nanoparticles via aerosol photopolymerization is another area where this compound could be utilized. mdpi.com By including a dithiol monomer in the polymerization reaction, nanoparticles with surface-accessible thiol groups can be produced. These thiol groups can then be used for bioconjugation or for building more complex nanostructures.
The table below illustrates the types of functional groups that can be introduced into polymers and the corresponding reaction chemistries, highlighting the potential roles of the amine and thiol groups of this compound.
| Functional Group on Polymer | Reagent for Functionalization | Resulting Linkage | Potential Role of 2-Aminopropane-1,3-dithiol |
| Alkene ("ene") | Thiol | Thioether | Introduction of thiol groups for subsequent reactions |
| Epoxide | Amine | β-hydroxyamine | Grafting of the molecule onto the polymer backbone |
| Isocyanate | Amine/Thiol | Urea/Thiocarbamate | Attachment as a pendant group |
| Carboxylic Acid (activated) | Amine | Amide | Covalent attachment to the polymer |
Development and Evaluation as a Cross-linking Reagent in Polymeric Systems
Cross-linking is a fundamental process in polymer chemistry that enhances the mechanical properties, thermal stability, and solvent resistance of materials by forming a three-dimensional network. The two thiol groups of this compound make it a potential cross-linking agent for polymers containing reactive functional groups that are susceptible to nucleophilic attack by thiols.
For instance, polymers containing electrophilic groups such as maleimides, acrylates, or epoxides can be effectively cross-linked using dithiols. The reaction of thiols with maleimides, in particular, is a widely used Michael addition reaction for the formation of stable thioether bonds. nih.gov The efficiency of cross-linking can be influenced by factors such as the pH of the reaction medium, which affects the concentration of the more nucleophilic thiolate anion. nih.gov
The development of hydrogels with tunable mechanical properties often relies on the choice of cross-linking agent. Research on pyridazinediones as cross-linking agents for PEG-thiol hydrogels has shown that the rate of gelation and the mechanical strength of the resulting hydrogel can be controlled by the reactivity of the cross-linker and the pH of the system. nih.gov In such systems, 2-aminopropane-1,3-dithiol could act as the thiol-containing component that reacts with the pyridazinedione cross-linker.
The table below summarizes the properties of hydrogels formed with different cross-linkers, illustrating how the choice of cross-linking chemistry can impact the final material properties. While this data does not directly involve this compound, it provides a framework for how its performance as a cross-linker could be evaluated.
| Cross-linker Type | Polymer | Gelation Time | Mechanical Strength (Storage Modulus, G') | Reference |
| Monobromo-pyridazinedione | 8-arm PEG-thiol | 30 min (pH 7.4) | ~1000 Pa | nih.gov |
| Dibromo-pyridazinedione | 8-arm PEG-thiol | 30 min (pH 7.4) | ~1500 Pa | nih.gov |
| Dithiomaleimide | Poly(ethylene glycol) acrylate | Variable | Dependent on crosslink density | usm.edu |
Incorporation into Hydrogel Compositions and Advanced Responsive Materials
Hydrogels are highly absorbent, three-dimensional polymer networks that are of great interest for biomedical applications such as drug delivery and tissue engineering. researchgate.netsemanticscholar.org The incorporation of this compound into hydrogel formulations can impart responsiveness to various stimuli, such as pH and redox potential.
The presence of the amino group, which can be protonated or deprotonated depending on the pH, can make the hydrogel pH-sensitive. This change in ionization state can affect the swelling behavior of the hydrogel, leading to the controlled release of an encapsulated drug in response to a change in the pH of the surrounding environment.
Furthermore, the thiol groups can participate in disulfide bond formation through oxidation. Disulfide bonds are cleavable under reducing conditions, such as those found inside cells due to the high concentration of glutathione. usm.edu This redox-responsiveness can be exploited to design "smart" hydrogels that are stable in the extracellular environment but degrade and release their payload upon internalization into cells. usm.edu
Multi-responsive hydrogels, which respond to more than one stimulus, are particularly attractive for advanced applications. researchgate.netsemanticscholar.org A hydrogel cross-linked with a dithiomaleimide, for example, can exhibit thiol-induced degradation, allowing for on-demand dissolution of the material. usm.edu The incorporation of a molecule like this compound could provide both pH and redox sensitivity to a hydrogel system.
Design and Synthesis of Sustainable Thermoplastic Elastomers and Related Polymeric Systems
Thermoplastic elastomers (TPEs) are a class of polymers that combine the processing advantages of thermoplastics with the elasticity of thermoset rubbers. google.com The development of sustainable TPEs from renewable resources is an active area of research. While there is no direct evidence of the use of this compound in the synthesis of TPEs, its bifunctional nature suggests potential roles in this field.
In the synthesis of multiblock copolymers that constitute many TPEs, diamines and diols are often used as chain extenders or as components of the soft or hard segments. nih.gov The amino and thiol groups of this compound could potentially be used in a similar manner, reacting with diisocyanates or dicarboxylic acids to form polyurethane or polyamide segments with incorporated sulfur atoms. The presence of sulfur in the polymer backbone could influence the material's properties, such as its refractive index, thermal stability, and interaction with metal surfaces.
The design of sustainable TPEs often involves the use of bio-based monomers. While this compound is not typically derived from renewable sources, it could be used to modify bio-based polymers to introduce specific functionalities. For example, it could be grafted onto a bio-based polyester (B1180765) to introduce thiol groups, which could then be used for cross-linking or for further functionalization.
The table below provides examples of different types of thermoplastic elastomers and their typical compositions, illustrating the diversity of chemistries used in this class of materials.
| TPE Type | Hard Segment | Soft Segment | Typical Linkage |
| Styrenic Block Copolymers (SBC) | Polystyrene | Polybutadiene or Polyisoprene | C-C bonds |
| Thermoplastic Polyurethanes (TPU) | Diisocyanate + Chain Extender | Polyol | Urethane |
| Copolyesters (COPE) | Short-chain diol ester | Long-chain polyether glycol ester | Ester |
| Copolyamides (COPA) | Polyamide | Polyether or Polyester | Amide/Ester |
Advanced Analytical Methodologies for 2 Aminopropane 1,3 Dithiol Hydrochloride and Its Derivatives
Chromatographic Techniques for Separation and Quantification (e.g., HPLC-based Methods)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of low-molecular-weight thiols. researchgate.netmdpi.com It offers excellent separation capabilities, allowing for the resolution of individual thiol compounds from complex matrices. nih.govbohrium.com When coupled with sensitive detection methods, HPLC enables precise quantification.
Modern analyses predominantly use reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is paired with a polar mobile phase. researchgate.net However, because aminothiols are polar and may lack retention on standard C18 columns, derivatization is frequently employed to increase their hydrophobicity and improve chromatographic separation. researchgate.net
For enhanced selectivity and sensitivity, HPLC is often coupled with mass spectrometry (MS), a configuration known as LC-MS or HPLC-MS/MS. mdpi.comacs.org This "hyphenated technique" allows for the separation of compounds by chromatography followed by their identification and quantification based on their mass-to-charge ratio. mdpi.comacs.org This is particularly powerful for analyzing complex biological samples where multiple thiols and other interfering substances may be present. mdpi.com For instance, an HPLC-MS/MS method was developed for the routine analysis of potent thiols in wine, demonstrating performance comparable to more cumbersome gas chromatography-mass spectrometry (GC-MS) methods. acs.org The use of tandem mass spectrometry (MS/MS) provides structural information and allows for highly selective detection using modes like selected reaction monitoring (SRM), which significantly reduces background noise and improves quantification limits. unipd.it
Below is a table summarizing various HPLC-based methods used for the analysis of thiols, which are applicable to 2-aminopropane-1,3-dithiol (B13507485) hydrochloride.
| Method | Derivatizing Agent | Detection | Application | Key Findings |
| RP-HPLC | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | UV-Vis | Biologically active thiols | Forms stable mixed disulfides, allowing for quantification and monitoring of oxidation side-products. nih.govnih.gov |
| RP-HPLC | Monobromobimane (B13751) (MBB) | Fluorescence | Thiols in plant tissues | Fully automated pre-column derivatization method with high recovery (>96%) and reproducibility (CV <1.6%). mdpi.com |
| HPLC-MS/MS | 4,4′-dithiodipyridine (DTDP) | Mass Spectrometry | Thiols in wine | Rapid derivatization at wine pH, providing stable derivatives suitable for solid-phase extraction and sensitive quantification. acs.orgunipd.it |
| UPLC-MS | N-phenylmaleimide | Mass Spectrometry | Thiols in rat plasma | Derivatization enables highly selective and sensitive quantification in plasma matrices. researchgate.net |
Development of Derivatization-Based Detection Strategies
Derivatization is a key strategy to overcome the analytical challenges associated with thiols like 2-aminopropane-1,3-dithiol hydrochloride. researchgate.net The process involves reacting the thiol group with a specific reagent to form a new, more easily detectable compound. researchgate.net This strategy serves multiple purposes: it can stabilize the highly reactive thiol group, improve chromatographic properties, and introduce a chromophore or fluorophore for enhanced detection by UV-Vis or fluorescence detectors. nih.govmdpi.com
A variety of derivatizing agents have been developed, each with specific advantages.
Ellman's Reagent (DTNB): 5,5'-dithiobis(2-nitrobenzoic acid) reacts with thiols to form a mixed disulfide and releases the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be detected spectrophotometrically. nih.govnih.gov This reaction can also be used in pre-column derivatization for HPLC, where the resulting disulfide derivative is separated and quantified. nih.gov
Maleimide Reagents: Reagents like N-(2-acridonyl)maleimide (MIAC) react specifically and rapidly with thiol groups to yield highly fluorescent products. researchgate.net This allows for very sensitive detection in HPLC with fluorescence detection. researchgate.net
o-Phthalaldehyde (OPA): OPA reacts with a primary amine and a thiol to form a highly fluorescent isoindole derivative. mdpi.com This is particularly useful for aminothiols like 2-aminopropane-1,3-dithiol, as it derivatizes both essential functional groups. Coupling OPA with a chiral thiol also enables the separation of enantiomers. mdpi.com
Other Reagents: Other reagents used for thiol derivatization include 4,4′-dithiodipyridine (DTDP) and monobromobimane (MBB). acs.orgmdpi.com DTDP reacts quickly at acidic pH to form stable derivatives, while MBB is a common reagent for creating fluorescent adducts for HPLC analysis. acs.orgmdpi.com
The choice of derivatization reagent depends on the analytical goal, the sample matrix, and the available instrumentation. nih.govbohrium.com
The table below provides a comparative overview of common derivatization reagents for thiol analysis.
| Derivatizing Agent | Abbreviation | Target Functional Group(s) | Detection Method | Advantages | Considerations |
| 5,5'-dithiobis(2-nitrobenzoic acid) | DTNB | Thiol (-SH) | UV-Vis | Well-established; allows monitoring of oxidation. nih.gov | Potential for side reactions. nih.gov |
| o-Phthalaldehyde | OPA | Primary Amine + Thiol | Fluorescence | Forms highly fluorescent isoindole derivatives; useful for aminothiols. mdpi.com | Requires both an amine and a thiol for the classic reaction. mdpi.com |
| N-(2-acridonyl)maleimide | MIAC | Thiol (-SH) | Fluorescence | Specific, fast reaction yielding highly fluorescent products. researchgate.net | Maleimides can have cross-reactivity. researchgate.net |
| 4,4′-dithiodipyridine | DTDP | Thiol (-SH) | UV-Vis, MS | Rapid reaction at acidic pH, forms stable derivatives. acs.orgunipd.it | Used for pre-column derivatization. acs.org |
| Monobromobimane | MBB | Thiol (-SH) | Fluorescence | Forms stable, fluorescent adducts; suitable for automation. mdpi.com | Reaction pH needs careful control for optimal results. mdpi.com |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and conformational landscape of molecules like 2-aminopropane-1,3-dithiol (B13507485). While specific DFT studies on 2-aminopropane-1,3-dithiol hydrochloride are not extensively available in the public domain, we can infer its structural properties based on studies of similar molecules.
For instance, DFT calculations performed on related 2-thioxo-1,3-dithiol-carboxamides have been used to optimize their geometric structures and analyze their electronic properties. researchgate.net Such calculations typically employ basis sets like B3LYP/6-31G(d,p) to determine key structural parameters. researchgate.net For 2-aminopropane-1,3-dithiol, these parameters would include bond lengths (C-C, C-S, C-N, S-H), bond angles, and dihedral angles that define the molecule's three-dimensional shape.
The presence of the aminopropyl backbone and the two thiol groups allows for multiple possible conformations due to rotation around the C-C and C-S single bonds. Quantum chemical calculations can determine the relative energies of these different conformers, identifying the most stable, low-energy structures. The protonation of the amino group in the hydrochloride salt form will significantly influence the electrostatic potential surface and the preferred conformations of the molecule.
Table 1: Predicted Key Structural Parameters of 2-Aminopropane-1,3-dithiol (Illustrative)
| Parameter | Predicted Value Range | Methodological Basis |
| C-S Bond Length | 1.80 - 1.85 Å | DFT calculations on similar thiol-containing compounds |
| C-N Bond Length | 1.45 - 1.50 Å | DFT calculations on aminoalkanes |
| S-H Bond Length | 1.30 - 1.35 Å | DFT calculations on thiols |
| C-S-H Bond Angle | 95 - 100° | DFT calculations on thiols |
| C-C-N Bond Angle | 109 - 112° | DFT calculations on aminoalkanes |
This table is illustrative and based on typical values from DFT calculations on analogous functional groups. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations of Compound Interactions and Behavior
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules and their interactions with their environment over time. nih.gov While specific MD simulations for this compound are not readily found in published literature, the methodology is well-suited to investigate several aspects of its behavior. youtube.com
An MD simulation of this compound, typically in an aqueous solution to mimic physiological conditions, would involve defining a force field that describes the interactions between all atoms. nih.gov This allows for the simulation of the molecule's movement, including conformational changes and interactions with solvent molecules.
Key insights that could be gained from MD simulations include:
Conformational Dynamics: Observing the transitions between different conformational states of the molecule and determining their relative populations and lifetimes.
Solvation Structure: Analyzing how water molecules arrange around the charged amino group and the polar thiol groups, which is crucial for understanding its solubility and reactivity in aqueous environments.
Intermolecular Interactions: Simulating the interaction of 2-aminopropane-1,3-dithiol with other molecules, such as biomolecules, to understand potential binding mechanisms at an atomic level. chemistrysteps.com
The basic principle of MD simulation involves calculating the forces on each atom and using Newton's laws of motion to predict their positions and velocities over small time steps. nih.gov This iterative process generates a trajectory of the molecule's motion, providing a detailed view of its dynamic behavior. utexas.edu
Prediction of Chemical Reactivity and Elucidation of Reaction Mechanisms
The chemical reactivity of this compound is largely dictated by its functional groups: the primary amine and the two thiol groups. Theoretical investigations can predict and elucidate the mechanisms of reactions involving these groups.
The thiol groups are known to be nucleophilic and can participate in a variety of reactions. chemistrysteps.com One of the most significant reactions of thiols is their oxidation to form disulfide bonds. chemistrysteps.comlibretexts.org In the case of 2-aminopropane-1,3-dithiol, this could lead to the formation of an intramolecular cyclic disulfide or intermolecular disulfide-linked dimers and polymers. The interconversion between the dithiol and disulfide forms is a redox reaction. libretexts.org
Theoretical calculations can model the transition states and reaction pathways for such oxidation reactions. For instance, the reaction with oxidizing agents can be studied to understand the mechanism of disulfide bond formation. nih.gov
The amino group is basic and can act as a nucleophile. Its reactivity can be influenced by the neighboring thiol groups. Theoretical studies on the reaction of aminothiols with other molecules, such as aminonitriles, have shown that the thiol group can facilitate cyclization reactions. nih.govmdpi.com In a similar vein, the reactivity of 2-aminopropane-1,3-dithiol with electrophiles can be predicted.
Furthermore, the thiol groups can react with aldehydes and ketones to form thioacetals. chemistrysteps.com The use of dithiols like 2-aminopropane-1,3-dithiol would lead to the formation of stable cyclic thioacetals. chemistrysteps.com
Table 2: Potential Reactions of 2-Aminopropane-1,3-dithiol
| Reactant | Product Type | Reaction Type |
| Mild Oxidizing Agent | Cyclic Disulfide/Polymeric Disulfides | Oxidation |
| Aldehyde/Ketone | Cyclic Thioacetal | Nucleophilic Addition |
| Alkyl Halide | Thioether | Nucleophilic Substitution |
| Electrophilic Species | N- or S-substituted derivatives | Nucleophilic Attack |
Ligand Field Theory and Electronic Properties Analysis of Metal Complexes
The presence of nitrogen and sulfur donor atoms makes 2-aminopropane-1,3-dithiol an excellent ligand for coordinating with metal ions. wikipedia.org Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of the resulting metal complexes. fiveable.menumberanalytics.com LFT is an extension of molecular orbital theory that focuses on the interactions between the metal d-orbitals and the ligand orbitals. libretexts.orglibretexts.org
When 2-aminopropane-1,3-dithiol binds to a transition metal ion, it can act as a bidentate or tridentate ligand, forming stable chelate rings. The coordination can occur through the nitrogen of the amino group and one or both sulfur atoms of the thiol groups. wikipedia.org This interaction leads to the splitting of the metal's d-orbitals into different energy levels. fiveable.melibretexts.org The magnitude of this splitting, known as the ligand field splitting parameter (Δ), depends on the metal ion, its oxidation state, and the nature of the coordinating ligands. fiveable.me
The electronic properties of the metal complex, such as its color, magnetic properties, and reactivity, are determined by the arrangement of electrons within these split d-orbitals. fiveable.me For example, a large ligand field splitting will favor a low-spin electron configuration, where electrons pair up in the lower energy orbitals. Conversely, a small splitting will result in a high-spin configuration. libretexts.org
Thiolate ligands are considered soft bases and tend to form strong bonds with soft acid metal ions. wikipedia.org The electronic spectra of these complexes can be analyzed to determine the d-orbital splitting and other electronic parameters. For instance, the electronic absorption spectra of metal complexes with the related amino acid S-allyl-L-cysteine have been used to infer their octahedral structures. researchgate.net
Table 3: Predicted Properties of Metal Complexes with 2-Aminopropane-1,3-dithiol
| Metal Ion | Potential Coordination Geometry | Predicted Spin State | Potential Application |
| Ni(II) | Square Planar or Octahedral | Low-spin (sq. planar) or High-spin (octahedral) | Catalysis |
| Cu(II) | Distorted Octahedral | High-spin | Antimicrobial agents |
| Fe(II)/Fe(III) | Octahedral | High or Low-spin depending on other ligands | Redox-active systems |
| Zn(II) | Tetrahedral | Diamagnetic | Structural component in enzymes |
This table is illustrative and based on the general principles of coordination chemistry with similar ligands.
Supramolecular Chemistry and Self Assembly Research
Design and Synthesis of Macrocyclic and Supramolecular Frameworks Incorporating the Dithiol Motif
The synthesis of macrocycles—large, ring-shaped molecules—is a cornerstone of supramolecular chemistry, and the incorporation of specific functional motifs like dithiols is crucial for creating structures with unique properties. researchgate.net Although direct synthesis of macrocycles using 2-Aminopropane-1,3-dithiol (B13507485) hydrochloride is not documented in available literature, general strategies involving dithiols are well-established. These methods often rely on the high reactivity of thiol groups to form stable linkages.
Dithiol-containing frameworks are frequently constructed through reactions with metal ions or via covalent bond-forming reactions with complementary organic linkers. For instance, propane-1,3-dithiol is known to react with metal carbonyls to form stable organometallic complexes, which can be building blocks for larger supramolecular structures. wikipedia.orgwikipedia.org Similarly, multicomponent reactions, where several molecules combine in a single step, offer an efficient route to complex structures. A thiol-amine compound like 2-aminopropane-1,3-dithiol could theoretically participate in thiol-to-amine cyclization reactions with bis-electrophiles to generate diverse macrocyclic libraries. nih.gov
The table below outlines theoretical approaches for incorporating a dithiol amine, such as 2-aminopropane-1,3-dithiol, into macrocyclic frameworks based on established chemical reactions.
| Macrocyclization Strategy | Reactants | Resulting Linkage/Framework | Potential Advantage |
| Metal-Templated Synthesis | Dithiol amine, Metal Salt (e.g., K₂PtCl₄) | Metal-dithiolate coordination bonds within a macrocyclic structure. | High yield and control over ring size and geometry. mdpi.com |
| Thiol-to-Amine Ligation | Dithiol amine, Bis-electrophile (e.g., dibromoalkane) | Cyclization via sequential reaction of thiol and amine groups. | High efficiency and suitability for creating large, diverse libraries. nih.gov |
| Multicomponent Reaction | Dithiol amine, Furan, Oxidizing Agent | Formation of N-pyrrole heterocycles within a macrocyclic peptide backbone. | Robust and highly selective reaction for peptide modification. nih.gov |
| Dithiane Formation | Dithiol amine, Dialdehyde | Formation of 1,3-dithiane (B146892) rings as part of a larger macrocyclic structure. | Reversible protection and activation of carbonyl groups. wikipedia.org |
Exploration of Non-Covalent Interactions and Host-Guest Chemistry
Non-covalent interactions are the fundamental driving forces in supramolecular chemistry, governing molecular recognition and the self-assembly of complex structures. wikipedia.orgfortunejournals.com These interactions, though weaker than covalent bonds, collectively dictate the unique architectures and functions of supramolecular systems. mdpi.com The structure of 2-Aminopropane-1,3-dithiol hydrochloride, featuring both hydrogen bond donors (-NH₃⁺, -SH) and acceptors (-S-), suggests it could participate in a variety of non-covalent interactions.
Key interactions could include:
Hydrogen Bonding : The amine and thiol groups can act as hydrogen bond donors, while the sulfur atoms can act as weak acceptors. This could lead to the formation of predictable patterns, such as dimers or larger aggregates. uva.esnih.gov
Ionic Bonding : As a hydrochloride salt, the ammonium (B1175870) group (R-NH₃⁺) can form strong ionic bonds with anionic species.
Metal-Ligand Coordination : The soft sulfur atoms of the thiol groups are excellent ligands for soft metal ions (e.g., Hg(II), Cu(I), Pt(II)), forming coordination bonds that are central to many supramolecular designs. utexas.edursc.org
In host-guest chemistry, a larger "host" molecule selectively binds a smaller "guest" molecule through non-covalent interactions. wikipedia.orgyoutube.com While no studies have specifically used this compound as a guest, its small size and defined functional groups would make it a suitable candidate for binding within the cavities of hosts like cyclodextrins or calixarenes, which could recognize the central aminopropyl backbone.
The following table summarizes the primary non-covalent interactions potentially involving the 2-aminopropane-1,3-dithiol motif.
| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Significance in Supramolecular Chemistry |
| Hydrogen Bonding | -SH, -NH₃⁺ | 5 - 100 | Directional bonding critical for protein folding and molecular recognition. nih.gov |
| Ionic Bonding | -NH₃⁺ with an anion (e.g., Cl⁻) | 40 - 400 | Strong, non-directional interaction forming salt bridges. wikipedia.org |
| Metal-Ligand Coordination | Thiol (-SH) with metal ions | 50 - 200 | Forms stable, well-defined geometries in metallo-supramolecular assemblies. rsc.org |
| Van der Waals Forces | Entire molecule | 1 - 10 | Weak, non-directional forces that stabilize molecular packing. wikipedia.orgacs.org |
| π-π Stacking | (Not applicable for this aliphatic compound) | 5 - 50 | Important for aromatic-containing systems, stabilizing stacked structures. nih.gov |
Studies on Self-Assembly Processes Directed by Dithiol Functionality for Advanced Materials
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. fortunejournals.com The dithiol functionality is particularly well-known for its ability to direct the self-assembly of molecules onto metal surfaces, forming highly ordered self-assembled monolayers (SAMs). rsc.org
Research has shown that alkanedithiols can form multilayer thin films on gold or glass substrates by alternately depositing the dithiol and a metal ion like Cu²⁺. utexas.edu In this process, one thiol group anchors the molecule to the surface or a layer of metal ions, while the second thiol group is exposed, ready to bind the next layer of metal ions. This process can create advanced materials with interesting photoluminescent or electronic properties. utexas.edu The mechanism involves an initial fast adsorption step followed by a longer-term consolidation of the monolayer. rsc.org
Although studies have not specifically used this compound, its structure is analogous to other dithiols used in SAM formation, such as propane-1,3-dithiol. wikipedia.org The presence of the central amine group could introduce additional functionality, potentially altering the packing density, surface properties, or allowing for further chemical modification of the assembled material. The thiol groups are known to react with metal ions like copper, often involving a reduction of the metal (e.g., Cu(II) to Cu(I)), which is a key step in the assembly process. utexas.edu
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C |
| pH | 3.5–4.5 | Prevents disulfide formation |
| Solvent Composition | Ethanol:H₂O (3:1) | Maximizes solubility |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR confirms amino (δ 2.5–3.5 ppm) and thiol (δ 1.8–2.2 ppm) proton environments. ¹³C NMR identifies carbons adjacent to thiols (δ 30–40 ppm) and amines (δ 45–55 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ ion (e.g., m/z 172.1 for C₃H₈NS₂·HCl) .
- Elemental Analysis : Verify C, H, N, S, and Cl percentages (±0.3% deviation) to confirm purity .
Advanced: How do competing reactivities of the amino and thiol groups complicate derivatization?
Methodological Answer:
- Competitive Reactions : Thiols are highly nucleophilic but prone to oxidation, while amines can undergo acylation or alkylation. For selective modification:
- Thiol Protection : Use tert-butyl disulfide (Boc) or trityl groups to block thiols before amino group reactions .
- Amino Group Activation : Employ Fmoc or benzyloxycarbonyl (Cbz) protecting groups to direct reactivity .
- Case Study : In peptide coupling, unprotected thiols lead to disulfide crosslinking; thus, sequential protection is critical .
Advanced: How can solubility challenges in aqueous and organic solvents be addressed for biological assays?
Methodological Answer:
- Aqueous Systems : Use phosphate buffers (pH 4.5–5.5) with 1–5% DMSO to enhance solubility while minimizing thiol oxidation .
- Organic Media : Dimethylacetamide (DMA) or tetrahydrofuran (THF) with 0.1% HCl stabilizes the hydrochloride salt .
- Critical Consideration : Solubility >5 mg/mL is required for IC₅₀ assays; sonication and heating (40–50°C) improve dissolution .
Advanced: What strategies resolve contradictions in stability data across different studies?
Methodological Answer:
- Controlled Degradation Studies : Perform accelerated aging (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products (e.g., disulfides or oxidized amines) .
- pH-Dependent Stability : Stability decreases above pH 6 due to thiol deprotonation; use citrate buffers (pH 4.0–5.0) for long-term storage .
- Conflicting Data Mitigation : Cross-validate results using multiple techniques (e.g., TGA for thermal stability vs. NMR for structural integrity) .
Advanced: How does stereochemistry influence the compound’s biological activity?
Methodological Answer:
- Chiral Centers : The 2-amino group and adjacent carbons create stereoisomers. Enantiomers may exhibit divergent binding affinities.
- Resolution Methods : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases to isolate active enantiomers .
- Case Study : (R)-isomers of similar thiol-containing compounds show 10-fold higher inhibition of cysteine proteases than (S)-isomers .
Advanced: What analytical methods quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Detect disulfide dimers (RT 8.2 min) and oxidized amines (RT 10.5 min) with a C18 column (0.1% TFA in water/acetonitrile gradient) .
- ICP-OES : Quantify heavy metal residues (e.g., Pd <10 ppm) from catalytic steps .
- Limit Tests : Follow ICH Q3A guidelines for unspecified impurities (<0.10%) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use are mandatory due to skin/eye irritation risks .
- Spill Management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite .
- Waste Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize HCl vapors .
Advanced: How is this compound utilized in studying enzyme inhibition mechanisms?
Methodological Answer:
- Cysteine Protease Inhibition : Thiols bind reversibly to catalytic cysteine residues. Use kinetic assays (e.g., fluorogenic substrate Z-FR-AMC) to determine Kᵢ values .
- Competitive vs. Non-Competitive : Pre-incubate the enzyme with the compound to distinguish binding modes via Lineweaver-Burk plots .
Advanced: What computational methods predict its interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model thiol-amine interactions with active sites (e.g., papain’s Cys25) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of hydrogen bonds between the compound and target .
- QSAR Models : Correlate logP and polar surface area with membrane permeability for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
